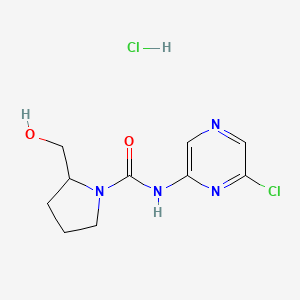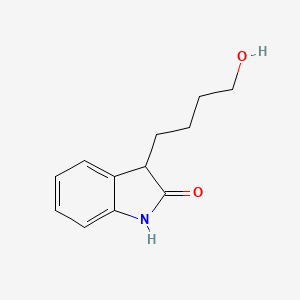
3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has shown potential in scientific research as a pharmacological agent due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound is of increasing interest due to its active groups like pyridine and benzenesulfonyl. Its derivatives have been synthesized and characterized, showing potential as candidate compounds for drug development, particularly as HIV-1 infection prevention agents (Cheng De-ju, 2015).
Antimicrobial Activity
Certain derivatives of this compound have demonstrated significant antimicrobial activity. For example, N-pyridin-3-yl-benzenesulfonamide, a related compound, shows great antimicrobial activity against various bacteria strains (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).
Use in Electrochemical Synthesis
This compound plays a role in the electrochemical synthesis of metal complexes. For example, electrochemical oxidation of certain metals in the presence of related compounds has been used to prepare complex structures (Mari´a L. Dura´n et al., 1997).
Photophysicochemical Properties
Derivatives of this compound have been explored for their photophysical and photochemical properties. This research is particularly relevant in the context of photocatalytic applications (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).
Potential in Corrosion Inhibition
Piperidine derivatives of this compound have been studied for their potential as corrosion inhibitors for metals like iron. This research involves quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various targets, such as zirconium 4-sulfophenylphosphonate
Mode of Action
It’s known that similar compounds interact with their targets through hydrogen bonding . The compound may also exhibit properties of push-pull molecules, which undergo intramolecular charge-transfer (ICT) from an electron donor (D) to an acceptor (A) through a system of π-conjugated double bonds .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in non-linear optics
Result of Action
Similar compounds have been shown to exhibit significant inhibitory activity , and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose
Action Environment
It’s known that the spatial configuration of carbon atoms connected to certain groups plays an important role in the activity of similar compounds
Eigenschaften
IUPAC Name |
3-chloro-2-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-14-17(19)3-2-4-18(14)25(23,24)21-13-15-7-11-22(12-8-15)16-5-9-20-10-6-16/h2-6,9-10,15,21H,7-8,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPILDMUFPMQFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)


![4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410927.png)
![4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B2410929.png)
![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)



![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)
